2-Oxabicyclo[4.2.0]octan-7-one
Overview
Description
2-Oxabicyclo[4.2.0]octan-7-one is a bicyclic organic compound with the molecular formula C7H10O2 and a molecular weight of 126.15 g/mol . This compound is characterized by its unique bicyclic structure, which includes an oxygen atom incorporated into the ring system. It is commonly used in various fields of scientific research due to its interesting chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxabicyclo[4.2.0]octan-7-one can be achieved through several methods. One common approach involves the ring-opening polymerization of bridged or fused bicyclic lactones . This method typically employs catalysts such as n-butyl lithium or trifluoromethanesulfonic acid in the presence of benzyl alcohol . Another method involves the use of rhodium(I) complexes to catalyze the reaction of terminal aryl alkynes, resulting in the formation of tetraaryl-substituted bicyclo[4.2.0]octa-1,5,7-trienes .
Industrial Production Methods: Industrial production of this compound often involves bulk custom synthesis and procurement processes . These methods ensure the compound is available in large quantities for various research and industrial applications.
Chemical Reactions Analysis
Types of Reactions: 2-Oxabicyclo[4.2.0]octan-7-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include n-butyl lithium, trifluoromethanesulfonic acid, and benzyl alcohol . The reaction conditions can vary depending on the desired product and the specific reaction being performed.
Major Products: The major products formed from these reactions can include various substituted bicyclic compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
2-Oxabicyclo[4.2.0]octan-7-one has a wide range of scientific research applications. It is used in organic synthesis, drug discovery, and material science. Its unique structure allows it to be applied in various fields, opening doors to innovative advancements in scientific exploration.
Mechanism of Action
The mechanism of action of 2-Oxabicyclo[4.2.0]octan-7-one involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to participate in various chemical reactions, influencing its reactivity and interaction with other molecules . The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-Oxabicyclo[4.2.0]octan-7-one include 2-Oxabicyclo[2.2.2]octan-3-one and 7-Oxabicyclo[2.2.1]heptane . These compounds share similar bicyclic structures but differ in the specific arrangement of atoms and functional groups.
Uniqueness: this compound is unique due to its specific bicyclic structure, which includes an oxygen atom incorporated into the ring system. This structural feature contributes to its distinct chemical properties and reactivity, making it valuable for various scientific research applications .
Properties
IUPAC Name |
2-oxabicyclo[4.2.0]octan-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-6-4-7-5(6)2-1-3-9-7/h5,7H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKAFSLVZGWLORL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC2=O)OC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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